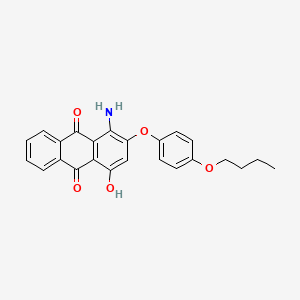

1-Amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione

Description

Properties

CAS No. |

79609-47-5 |

|---|---|

Molecular Formula |

C24H21NO5 |

Molecular Weight |

403.4 g/mol |

IUPAC Name |

1-amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C24H21NO5/c1-2-3-12-29-14-8-10-15(11-9-14)30-19-13-18(26)20-21(22(19)25)24(28)17-7-5-4-6-16(17)23(20)27/h4-11,13,26H,2-3,12,25H2,1H3 |

InChI Key |

HUVDVDUMCKIJFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: The anthracene core is nitrated to introduce nitro groups.

Reduction: The nitro groups are reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Etherification: The phenolic hydroxyl group is etherified with butyl bromide in the presence of a base like potassium carbonate to introduce the butoxy group.

Hydroxylation: The anthracene core is hydroxylated using reagents like sodium hydroxide and hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases or acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-Amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Structural and Physical Properties

Key anthraquinone derivatives and their properties are summarized below:

Table 1: Physical Properties of Selected Anthraquinone Derivatives

Key Observations :

- The butoxyphenoxy group in the target compound increases molecular weight and steric bulk compared to methoxy or alkylamino substituents.

- Derivatives like 1b and Amino-A exhibit moderate to high melting points (~127°C for 1b), suggesting strong intermolecular interactions (e.g., hydrogen bonding) .

Key Observations :

Anticancer and Enzyme Inhibition :

- Amino-A derivatives (e.g., DHP-A) are used as reactive disperse dyes with strong fabric-binding properties due to isocyanate groups .

- 1,4-Bis(4-cyanobenzyl)oxy)anthracene-9,10-dione shows potent xanthine oxidase inhibition (IC₅₀ < allopurinol), highlighting the role of electron-withdrawing substituents .

Stability Considerations :

- Tetrahydroanthraquinones with C5/C8 ketones are rare in nature due to instability . The target compound’s 4-butoxyphenoxy group may improve stability compared to hydroxyl-rich analogs.

Structure–Activity Relationships (SAR)

- Amino and Hydroxy Groups: Essential for hydrogen bonding and metal chelation, enhancing biological activity (e.g., enzyme inhibition) .

- Butoxyphenoxy vs.

- Bulkier Substituents : May hinder binding to certain enzyme active sites but improve selectivity for hydrophobic targets.

Biological Activity

1-Amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN\O

- Molecular Weight : 317.36 g/mol

- CAS Number : Not specified in the search results but can be derived from its structure.

The biological activity of this compound has been linked to its interaction with DNA and various cellular pathways. The compound is believed to induce apoptosis in cancer cells through several mechanisms:

- DNA Intercalation : The compound intercalates into DNA strands, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It has been shown to inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to cell death.

Anticancer Activity

Recent studies have demonstrated that derivatives of anthraquinones exhibit significant cytotoxicity against various cancer cell lines. For instance:

- A study evaluated the cytotoxic effects of synthesized anthraquinone derivatives on human glioblastoma cells (SNB-19) and prostate cancer cells (DU-145). The results indicated that several compounds exhibited potency comparable to doxorubicin, a standard chemotherapy drug .

- Another investigation focused on the mechanism by which these compounds induce apoptosis. It was found that certain derivatives caused cell cycle arrest at the sub-G1 phase in DU-145 cells, suggesting a potential for therapeutic application in cancer treatment .

Table 1: Summary of Biological Activities

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | 5.0 | Apoptosis induction |

| 1-Hydroxyanthraquinone | SNB-19 | 3.5 | DNA intercalation |

| Doxorubicin | DU-145 | 2.0 | Topoisomerase inhibition |

Safety and Toxicology

While the anticancer potential is promising, safety profiles are crucial for any therapeutic application. Preliminary toxicity studies have indicated that certain derivatives may exhibit selective toxicity towards cancer cells while sparing normal cells . This selectivity is vital for reducing side effects associated with traditional chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.